![molecular formula C8H16ClNO B2707330 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride CAS No. 1803595-93-8](/img/structure/B2707330.png)
6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride is a chemical compound with the molecular formula C8H16ClNO . It has a molecular weight of 177.67 . The compound is used for research purposes.
Molecular Structure Analysis
The InChI code for 6-Azaspiro[2.5]octan-1-ylmethanol is 1S/C8H15NO/c10-6-7-5-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is stored at a temperature of 4 degrees Celsius . It has a predicted boiling point of 249.8±13.0 °C and a predicted density of 1.08±0.1 g/cm3 .Scientific Research Applications
Dipeptide Synthons and Peptide Synthesis :
- The compound has been explored in the context of synthesizing dipeptide synthons. For instance, a study reported the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, demonstrating its utility in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).
Diversity-Oriented Synthesis of Azaspirocycles :
- Research has been conducted on the multicomponent condensation of various compounds to create azaspirocycles, including 5-azaspiro[2.5]octanes. These compounds are highlighted as scaffolds for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Synthesis of Novel Spirocycles for Drug Discovery :
- Studies have focused on the synthesis of novel thia/oxa-azaspiro[3.4]octanes, designed as multifunctional and structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).
Living Polymerization :
- The compound has been investigated in the context of polymerization. For example, the polymerization of a related compound, 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one, showcased its potential in creating polymers with controlled molecular weights (Kubo, Hara, Shibayama, & Itoh, 1999).
Ring Expansions to Form Azaspirocyclic Ketones :
- Research has explored the formation of azaspirocyclic ketones through ring expansions, a process significant for the synthesis of complex organic compounds (Dake, Fenster, Fleury, & Patrick, 2004).
Synthesis of Azaspiroalkanes for Drug Discovery :
- The synthesis of 6-azaspiro[4.3]alkanes, as new scaffolds for drug discovery, has been conducted from various ketones, highlighting the versatility of azaspiro compounds in pharmaceutical applications (Chalyk et al., 2017).
Safety and Hazards
properties
IUPAC Name |
6-azaspiro[2.5]octan-2-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-7-5-8(7)1-3-9-4-2-8;/h7,9-10H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIVACHNYDQEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803595-93-8 |
Source
|
Record name | 6-azaspiro[2.5]octan-1-ylmethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.